molecular formula C9H7FO2 B107693 4-Fluorocinnamic acid CAS No. 459-32-5

4-Fluorocinnamic acid

Cat. No. B107693
CAS RN: 459-32-5
M. Wt: 166.15 g/mol
InChI Key: ISMMYAZSUSYVQG-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorocinnamic acid is not directly discussed in the provided papers; however, the papers do provide valuable insights into the broader category of fluoro-substituted organic compounds, which include fluoro amino acids and other fluorinated aromatic compounds. These compounds are of significant interest due to the unique properties imparted by the fluorine atom, such as high electronegativity and the ability to form strong carbon-fluorine bonds. The presence of fluorine can alter the biological activity, stability, and folding of molecules, making them valuable in pharmaceuticals and protein engineering .

Synthesis Analysis

The synthesis of fluoro-substituted compounds, including those similar to 4-fluorocinnamic acid, often involves challenging chemical reactions due to the harsh conditions required to form the carbon-fluorine bond. The paper on fluoro amino acids mentions that only a limited class of enzymes can introduce fluoride ions into organic compounds, highlighting the complexity of such syntheses . Another paper describes the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for heterocyclic compounds, indicating that multi-reactive fluorinated compounds can serve as precursors in the synthesis of various heterocycles .

Molecular Structure Analysis

While the molecular structure of 4-fluorocinnamic acid is not explicitly analyzed in the provided papers, the general influence of a fluorine atom on an aromatic system can be inferred. The fluorine atom's high electronegativity can affect the electron distribution within the molecule, potentially impacting the reactivity and interaction with other molecules. This is evident in the discussion of fluoro amino acids, where the fluorine modification is said to affect protein stability and activity .

Chemical Reactions Analysis

The papers suggest that fluorinated compounds can participate in a variety of chemical reactions. For instance, the immobilization of a fluorinated compound on a polymer support followed by chlorine substitution and cyclization can lead to the formation of diverse heterocyclic structures . This indicates that 4-fluorocinnamic acid could potentially be used in similar reactions to synthesize novel compounds.

Physical and Chemical Properties Analysis

Fluorinated compounds are known for their unique physical and chemical properties, such as increased stability and altered reactivity. The introduction of fluorine into amino acids, for example, can lead to improved folding and stability of the resulting proteins, as well as changes in their activity and fluorescence characteristics . These properties are crucial for the application of such compounds in drug discovery and protein engineering.

Scientific Research Applications

Bioaugmentation and Wastewater Treatment

4-Fluorocinnamic acid (4-FCA) has been studied in the context of wastewater treatment. A rotating biological contactor was used to treat shock loadings of 4-FCA, where bioaugmentation with a degrading bacterium improved its removal efficiency. However, intermittent feeding led to a gradual decline in performance, indicating challenges in maintaining efficient biodegradation in fluctuating conditions (Amorim et al., 2013).

Biotransformation in Industrial Processes

The biotransformation of 4-FCA using non-acclimated industrial activated sludge has been investigated. This process is crucial for understanding how 4-FCA, often present in aqueous waste streams, is altered by microbial communities in biological wastewater treatment plants. The study found that 4-FCA was transformed into 4-fluorobenzoic acid, indicating potential pathways for its degradation in industrial settings (Freitas dos Santos et al., 2004).

Isolation of Degrading Bacterial Strains

Research has focused on isolating bacterial strains capable of degrading 4-FCA. For instance, a strain identified as Rhodococcus sp. was found to degrade over 94.5% of 4-FCA when used as the sole carbon source. This indicates the potential of using specific bacterial strains for bioremediation of environments contaminated with 4-FCA (Ma Yu, 2013).

Synthesis for Asymmetric Dihydroxylation

4-FCA is used in the synthesis of methyl 4-fluorocinnamate, which is utilized in asymmetric dihydroxylation and aminohydroxylation processes. The synthesis involves esterification of 4-FCA with methanol, indicating its application in the production of complex organic compounds (Si, 2004).

Complete Biodegradation by Bacterial Consortium

A consortium comprising Arthrobacter sp. and Ralstonia sp. was found to utilize 4-FCA for growth under aerobic conditions, achieving complete mineralization of the compound. This study reveals the potential of using microbial consortia for the efficient degradation of environmentally persistent compounds like 4-FCA (Hasan et al., 2010).

Monitoring Biodegradation Techniques

Advanced techniques like membrane inlet mass spectrometry have been employed to monitor the biodegradation of 4-FCA. Such techniques offer alternatives to traditional chromatographic methods and provide insights into the degradation pathways of fluorinated compounds (Creaser et al., 2002).

Mineralization by Rhodococcus Strain

A study highlighted a Rhodococcus strain capable of mineralizing 4-FCA as the sole carbon and energy source. This strain's ability to degrade a range of haloorganic compounds suggests its potential for bioremediation applications (Amorim et al., 2013).

Safety And Hazards

4-Fluorocinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

(E)-3-(4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMMYAZSUSYVQG-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309863
Record name trans-4-Fluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorocinnamic acid

CAS RN

14290-86-9, 459-32-5
Record name trans-4-Fluorocinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14290-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014290869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 459-32-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-4-Fluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-p-fluorocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 0.1 mol 4-fluorobenzaldehyde, 0.15 mol malonic acid, and 0.1 ml piperidine in 30 ml pyridine is boiled for 10 hours, cooled, and treated with 150 ml HCl having a 10% concentration. The precipitate is filtered and crystallized with ethanol. The yield of 4-fluorocinnamic acid is 68% and the melting point is 211° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 g (80.6 mmol) of 4-fluoro-benzaldehyde, 29.5 g (2 eq.) of malonic acid, and 1.21 g (0.1 eq.) of piperidine were added to 33.7 g (3 eq.) of pyridine and stirred at room temperature for about 1 hour. After heating it to 80° C., the mixture was stirred for 12 hours. After the reaction, the resulting solution cooled down to room temperature and was slowly added with 1M HCl until it was titrated to about pH 4. The resulting powder was filtered and washed with water, and then dried in a vacuum oven. (Yield: 90%)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorocinnamic acid
Reactant of Route 2
Reactant of Route 2
4-Fluorocinnamic acid
Reactant of Route 3
Reactant of Route 3
4-Fluorocinnamic acid
Reactant of Route 4
Reactant of Route 4
4-Fluorocinnamic acid
Reactant of Route 5
Reactant of Route 5
4-Fluorocinnamic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Fluorocinnamic acid

Citations

For This Compound
280
Citations
CL Amorim, ACS Ferreira, MF Carvalho… - Applied microbiology …, 2014 - Springer
A bacterial strain capable of aerobic degradation of 4-fluorocinnamic acid (4-FCA) as the sole source of carbon and energy was isolated from a biofilm reactor operating for the …
Number of citations: 17 link.springer.com
LM Freitas dos Santos, A Spicq, AP New, G Lo Biundo… - Biodegradation, 2001 - Springer
The biotransformation of 4-fluorocinnamic acid (FCA) using non-acclimated industrial activated sludge was investigated. FCA is a common intermediate in organic synthesis, and it is …
Number of citations: 17 link.springer.com
SA Hasan, MIM Ferreira, MJ Koetsier… - Applied and …, 2011 - Am Soc Microbiol
… Strain G1 converted 4-fluorocinnamic acid into 4-fluorobenzoic acid and used the two-… 4-fluorocinnamic acid and release of fluoride were obtained. Degradation of 4-fluorocinnamic acid …
Number of citations: 32 journals.asm.org
C Creaser, LF dos Santos, DG Lamarca, A New… - Analytica chimica …, 2002 - Elsevier
… The biodegradation of 4-fluorobenzoic acid (4-FBA) and 4-fluorocinnamic acid (4-FCA) has been … It has also been shown that 4-fluorocinnamic acid (4-FCA) is biotransformed to 4-…
Number of citations: 19 www.sciencedirect.com
CL Amorim, AF Duque, CMM Afonso, PML Castro - Bioresource technology, 2013 - Elsevier
A rotating biological contactor (RBC) was used to treat shock loadings of 4-fluorocinnamic acid (4-FCA). Intermittent 4-FCA shocks of 35 mg L −1 were applied (ca. 3 months) with only …
Number of citations: 20 www.sciencedirect.com
HX Kang, YQ Fu, FY Ju, GL Li, XL Li, GZ Liu - Russian Journal of …, 2018 - Springer
… However the coordination polymers based on the 4-fluorocinnamic acid (Pfca) ligand are seldom reported. Compared to the cinnamic acid, the F– substituted cinnamic acid can form F...…
Number of citations: 9 link.springer.com
SA Hasan, MIM Ferreira, MJ Koetsier, MI Arif… - 2010 - academia.edu
… 4-fluorocinnamic acid for growth under aerobic 4 conditions. Strain G1 converted 4-fluorocinnamic acid … In the presence of strain H1, complete 7 mineralization of 4-fluorocinnamic acid …
Number of citations: 3 www.academia.edu
SA Hasan, P Wietzes, DB Janssen - Biodegradation, 2012 - Springer
… strain G1 is able to grow on 4-fluorocinnamic acid (4-FCA) as sole carbon source. The organism converts 4-FCA into 4-fluorobenzoic acid (4-FBA) and utilizes the two-carbon side-chain …
Number of citations: 8 link.springer.com
HX KANG, YQ FU, LY XIN, GL LI… - Chinese Journal of …, 2016 - ccspublishing.org.cn
Two new coordination polymers, named {[Co 3 (pfca) 6 (phen) 2]· 2H 2 O} n (1) and [Cu (pfca) 2 (4, 4'-bpy)(H 2 O)] n (2)(Hpfca= 4-fluorocinnamic acid and 4, 4'-bpy= 4, 4'-bipyridine), …
Number of citations: 4 www.ccspublishing.org.cn
CL Amorim, MF Carvalho, CMM Afonso, PML Castro - 2011 - repositorio.ucp.pt
4-FLUOROCINNAMIC ACID BIODEGRADATION BY A RHODOCOCCUS STRAIN … 4-FLUOROCINNAMIC ACID BIODEGRADATION BY A RHODOCOCCUS STRAIN … 4-Fluorocinnamic acid …
Number of citations: 2 repositorio.ucp.pt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.